molecular formula C10H13N3O B1313493 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 62368-26-7

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B1313493
CAS RN: 62368-26-7
M. Wt: 191.23 g/mol
InChI Key: YPHZBKGLGOMMGW-UHFFFAOYSA-N
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Description

“5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to obtain indole 2-carboxamide . This route is straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including compounds structurally similar to "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are pivotal in organic chemistry due to their presence in a wide array of bioactive molecules. A comprehensive classification of indole synthesis methods has been outlined, highlighting the diversity of strategies employed in the synthesis of indoles, a foundational structure in many pharmaceuticals and research compounds. This classification serves as a fundamental resource for chemists exploring the synthesis of new indole derivatives with potential scientific applications (Taber & Tirunahari, 2011).

Tryptophan Metabolism and Biological Effects

Indole derivatives are closely related to tryptophan metabolism, with significant implications for health and disease. The metabolism of tryptophan through various pathways in the gut microbiota, immune cells, and other tissues produces metabolites with profound effects on human health, including inflammatory and neurological disorders. The understanding of tryptophan metabolism highlights the potential of indole derivatives in modulating physiological processes and disease outcomes, offering insights into the therapeutic applications of compounds like "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide" (Höglund, Øverli, & Winberg, 2019).

Indole-Based Alkaloids and Combinatorial Chemistry

Indole-based alkaloids, which share structural features with "5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide," are renowned for their diverse biological activities. The application of the Pictet-Spengler reaction to synthesize tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, is a testament to the compound's relevance in drug discovery and synthetic chemistry. This approach underscores the versatility and potential of indole derivatives in generating bioactive molecules for research and therapeutic use (Rao, Maiti, & Chanda, 2017).

Future Directions

Indole derivatives have been extensively explored as potential agents for various diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

5-amino-N-methyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZBKGLGOMMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488738
Record name 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

CAS RN

62368-26-7
Record name 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester/5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester (5.25) for Example 32, 47: Pharmagene Laboratories Limited Patent: WO2005/80367 A1; 2005/Boehringer Ingelheim (Canada) Ltd. Patent: US2003/236251 A1; 2003) 5-Amino-1H-indole-2-carboxylic acid ethyl ester (5.26) for Examples 6, 8, 10-12, 16, 26, 28, 30, 31, 33-44, 49, 50, 53, 58-61, 63, 65, 67-193, 197-214, 253-258, 260-262, 273-277, 283: Bayer Healthcare AG; WO2008/56768; A2; 2004) 5-Amino-1H-indole-2-carboxylic acid dimethylamide (5.27) for Example 219, 222, 232: Vertex Pharmaceuticals Incorporated Patent: WO2006/10008; A1; 2006) 6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester (5.28) for Examples 66, 265, 266-270: Banyu Pharmaceutical Co. Patent: WO2007/29847 A1; 2007
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